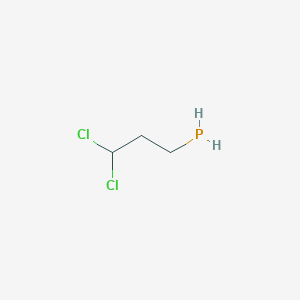

4,4-Dimethyl-3-hexanone

説明

Synthesis Analysis

The synthesis of compounds related to 4,4-Dimethyl-3-hexanone can involve various strategies. For instance, the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was achieved and characterized by multiple spectroscopic techniques, indicating that similar ketones could potentially be synthesized and analyzed using comparable methods . Additionally, the synthesis of polylithiumorganic compounds, such as 3,4-dilithio-2,5-dimethyl-2,4-hexadiene, involves reactions with carbon-centered electrophiles, which could be a strategy for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4,4-Dimethyl-3-hexanone has been studied using various experimental and theoretical methods. For example, the molecular structure of 4-tert-butyl-5,5-dimethyl-1,3-hexadiene was investigated using gas-electron diffraction and ab initio calculations, which could be applied to study the structure of 4,4-Dimethyl-3-hexanone . The molecular structure of 3,4-dimethylenehexa-1,5-diene was determined in the gas phase by electron diffraction, suggesting that similar diene structures can be analyzed to understand their conformation .

Chemical Reactions Analysis

The reactivity of compounds structurally related to 4,4-Dimethyl-3-hexanone can be quite diverse. For instance, 2,5-dimethyl-2,4-hexadiene undergoes dimerization under Lewis acid catalysis, which could imply that 4,4-Dimethyl-3-hexanone may also participate in similar dimerization reactions . Additionally, the base-induced dimerization of 3,7a-dihydro-4,7a-dimethyl-5H-inden-5-one leads to the formation of complex hexacyclic systems, indicating that 4,4-Dimethyl-3-hexanone might also undergo interesting dimerization or polymerization reactions under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethyl-3-hexanone can be inferred from studies on related compounds. For example, the study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones included mass spectrometry, infrared, and proton NMR spectroscopies, which are techniques that could be used to characterize the physical and chemical properties of 4,4-Dimethyl-3-hexanone . The effect of dimethyl substitution on the neurotoxicity of hexanedione derivatives also provides insights into the biological interactions and potential toxicity of similar compounds .

科学的研究の応用

Catalytic Synthesis and Environmental Applications

Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME) Polyoxymethylene dimethyl ethers (OME3–5) are promising oxygenated fuels that can be utilized in diesel engines with minimal adjustments to the fuel system. They contribute to a significant reduction in hazardous exhaust emissions compared to traditional diesel. Notably, they drastically cut down soot formation due to the absence of C-to-C bonds. Current research emphasizes streamlining the production process by employing simpler reactants, fewer steps, and less energy. There's a strong focus on discovering new reactants, effective catalysts, and more straightforward procedures (Baranowski, Bahmanpour, & Kröcher, 2017).

Health and Biological Studies

Health Benefits of 4,4-Dimethyl Phytosterols Recent studies have revealed that 4,4-dimethyl phytosterols, which possess two methyl groups at the carbon-4 atom, exert a range of beneficial effects on disease prevention. These compounds are particularly influential in the endogenous cannabinoid system (ECS). The review underscores the significance of 4,4-dimethyl phytosterols in disease treatment and prevention and calls for more research to elucidate their interaction with ECS and to pave the way for clinical trials (Zhang et al., 2019).

Alternative Fuel Applications

Dimethyl Ether (DME) in Compression Ignition Engines Dimethyl ether is a compelling alternative to traditional diesel fuel for compression ignition (CI) engines. It's known for its low emissions of NOx, HC, and CO, and notably, its combustion does not produce soot due to its molecular structure. DME also showcases superior atomization and vaporization characteristics compared to conventional diesel. However, the use of DME requires modifications in injector design, fuel feed pump, and high-pressure injection pump. More research is necessary to enhance its calorific value, engine durability, and methods to reduce NOx emissions (Park & Lee, 2014).

Dimethyl Ether as a Next Generation Fuel DME is increasingly viewed as a next-generation fuel that could significantly reduce dependency on petroleum. It stands out for its clean combustion in internal combustion (IC) engines, offering low emissions and high efficiency. The research suggests that DME holds substantial promise for its environmental benefits, efficiency in energy use, and versatility in applications. However, challenges related to its production, infrastructure, transportation, and safety need to be addressed to realize its full potential as an alternative fuel (Semelsberger, Borup, & Greene, 2006).

Safety and Hazards

4,4-Dimethyl-3-hexanone is classified as a flammable liquid (Category 2), and it’s harmful if swallowed (Acute toxicity, Oral Category 4) . It’s also harmful to aquatic life with long-lasting effects . It’s advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of fire, use CO2, dry chemical, or foam for extinction .

特性

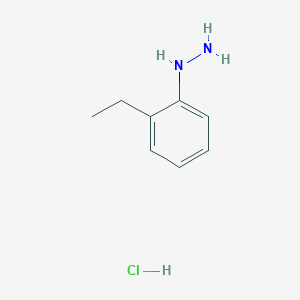

IUPAC Name |

4,4-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-7(9)8(3,4)6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDJXYBDQSVPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173224 | |

| Record name | 3-Hexanone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-3-hexanone | |

CAS RN |

19550-14-2 | |

| Record name | 4,4-Dimethyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanone, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexanone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying 4,4-Dimethyl-3-hexanone in the Chenopodium album L. leaf extract?

A1: The identification of 4,4-Dimethyl-3-hexanone, alongside other compounds, in the Chenopodium album L. leaf extract provides insight into the chemical composition of the plant. [] This is important because the extract, particularly the n-hexane fraction containing 4,4-Dimethyl-3-hexanone, demonstrated antifungal activity against Aspergillus terreus. [] Further research is needed to determine if 4,4-Dimethyl-3-hexanone contributes to this antifungal activity directly or if its presence is indicative of other bioactive compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)